3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Sulfonamide Backbone: : The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Introduction of the Acetyl Group: : The acetyl group can be introduced via acetylation, where the sulfonamide is treated with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
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Attachment of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups can be attached to the nitrogen atom of the sulfonamide via their respective halides (e.g., furan-3-ylmethyl chloride and thiophen-2-ylmethyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Sulfonamides are known for their antibacterial properties, and the presence of furan and thiophene groups could enhance its biological activity.
Medicine
Medicinally, the compound could be explored for its potential therapeutic applications. Sulfonamides have a history of use as antibiotics, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique functional groups allow for a wide range of applications in material science.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene groups might interact with specific molecular targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
3-acetyl-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: The position of the furan group is different, potentially altering its chemical properties and interactions.
3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide: The position of the thiophene group is different, which could influence its reactivity and biological effects.
Uniqueness
The unique combination of acetyl, furan, and thiophene groups in 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide provides it with distinct chemical properties that can be leveraged in various applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSFDYVTTPHFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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